molecular formula C18H12N4O5S B2754729 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330200-72-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

カタログ番号: B2754729
CAS番号: 330200-72-1
分子量: 396.38
InChIキー: YIKXLZPWOJGGNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a 6-nitro-1,3-benzothiazol-2-yl moiety as the amide substituent.

特性

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S/c23-15-7-8-16(24)21(15)11-3-1-10(2-4-11)17(25)20-18-19-13-6-5-12(22(26)27)9-14(13)28-18/h1-6,9H,7-8H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKXLZPWOJGGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Key Findings Reference
4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Benzamide 6-Nitrobenzothiazole, 2,5-dioxopyrrolidine Hypothesized to interact with enzymes via nitro group’s electrophilicity; no direct data.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) Benzamide 2,5-Dimethylpyrrole, 2,5-dioxopyrrolidine Enhanced monoclonal antibody (mAb) production in CHO cells by 1.4–7.8×; maintained cell viability.
4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride Benzamide (modified) 6-Ethylbenzothiazole, morpholinylethyl Improved solubility due to hydrochloride salt; no activity data provided.
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide Benzamide (non-aromatic linkage) 3-Ethyl-4,6-difluorobenzothiazole Structural isomerism may alter binding affinity; fluorine substituents enhance metabolic stability.

Functional Comparisons

  • MPPB (Pyrrole Derivative):

    • Mechanism: Suppresses cell growth while increasing glucose uptake and ATP levels, enhancing mAb production. The 2,5-dimethylpyrrole group is critical for activity, as alkylation improves cell-specific productivity without reducing viability below 50% .
    • SAR Insight: Pyrrole derivatives with alkyl substituents (e.g., 2,5-dimethyl) outperform unsubstituted analogs, suggesting steric and electronic optimization is key .
  • Nitrobenzothiazole Derivatives:

    • Hypothesized Activity: The nitro group’s electron-withdrawing nature may enhance electrophilic interactions with target proteins (e.g., kinases or reductases). However, nitro groups can confer toxicity risks due to metabolic reduction to reactive intermediates .
    • Solubility Considerations: Unlike the hydrochloride salt in ’s analog, the nitro derivative may exhibit lower solubility, limiting bioavailability unless formulated with solubilizing agents.
  • Ethyl- and Fluoro-Substituted Benzothiazoles:

    • Advantages: Ethyl and fluorine substituents improve lipophilicity and metabolic stability. For example, fluorinated analogs () resist oxidative degradation, prolonging half-life .

Key Research Findings

  • MPPB vs. Alkylpyrrole Derivatives:
    • Alkylpyrroles (e.g., compounds 9–14 in ) increased mAb productivity but reduced cell viability to <50%, except 2,5-dimethylpyrrole (compound 13), which balanced efficacy and safety .
    • Table 1: Summary of Pyrrole Derivative Effects (Adapted from )

Compound ID Substituent Cell Viability (%) Relative Productivity (vs. Control)
13 2,5-Dimethylpyrrole >80 7.8×
9 3-Methylpyrrole 45 4.2×
7 Unsubstituted pyrrole 90 1.0× (no effect)
  • Benzothiazole Derivatives: No direct activity data is provided for the nitro-substituted target compound. However, structural analogs with ethyl or morpholinylethyl groups () highlight the importance of substituent choice in tuning physicochemical properties.

Q & A

Q. Advanced Optimization :

  • Catalyst Selection : Use of Lewis acids or bases (e.g., pyridine) to enhance coupling efficiency .
  • Temperature Control : Reflux conditions (~80°C in ethanol) improve reaction rates, while lower temperatures (room temperature) minimize side reactions during sensitive steps .
  • Purification : Column chromatography with silica gel and recrystallization from methanol or ethanol ensures ≥95% purity .

How can structural confirmation and purity assessment be methodically performed for this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the benzamide backbone, pyrrolidinone ring, and nitro-benzothiazole substituents. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~453) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the crystal lattice) .
  • HPLC-PDA : Detects impurities (<0.1%) using a C18 column with acetonitrile/water gradients .

What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?

Case Study : Discrepancies in antimicrobial efficacy across studies may arise from assay conditions (e.g., bacterial strain variability, nutrient media).

Q. Methodological Solutions :

  • Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922) .
  • Dose-Response Curves : Validate activity across a concentration gradient (0.1–100 µM) to account for threshold effects .
  • Cross-Validation : Combine in vitro assays (e.g., agar diffusion) with in silico docking (e.g., targeting bacterial PFOR enzymes) to confirm mechanistic hypotheses .

How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Q. Basic Approach :

  • Enzyme Assays : Measure inhibition kinetics (IC50_{50}) against target enzymes (e.g., PFOR or cytochrome P450) using spectrophotometric methods .
  • Competitive Binding Studies : Utilize fluorescent probes (e.g., ANS for hydrophobic pockets) to assess ligand displacement .

Q. Advanced Strategies :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on the nitro-benzothiazole moiety’s interaction with catalytic residues .

What are the best practices for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Testing :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via TLC or HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .

Q. Advanced Environmental Fate :

  • Photostability : Use UV chambers (λ = 254 nm) to simulate sunlight exposure and quantify photodegradation products via LC-MS .
  • Hydrolysis Kinetics : Measure half-life (t1/2t_{1/2}) in buffered solutions (pH 2–10) to model environmental persistence .

How can researchers address low solubility issues in biological assays?

Q. Basic Formulation :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .

Q. Advanced Approaches :

  • Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .
  • Prodrug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidinone nitrogen for pH-dependent release .

What computational tools are most effective for SAR (Structure-Activity Relationship) studies on analogs of this compound?

Q. Basic Modeling :

  • 2D-QSAR : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., nitro group position) with antimicrobial activity .

Q. Advanced Workflows :

  • 3D-Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors in the benzothiazole ring) .
  • Machine Learning : Train random forest models on PubChem datasets to predict cytotoxicity profiles .

How should researchers prioritize synthetic modifications to enhance selectivity for specific biological targets?

Q. Guided Modifications :

  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to reduce off-target interactions .
  • Ring Variation : Replace pyrrolidinone with piperidinone to modulate steric effects on enzyme binding .

Q. Validation :

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。